6-Bromo-2-propylquinolin-4-ol
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Description
6-Bromo-2-propylquinolin-4-ol (CAS number: 658079-03-9) is a chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . It belongs to the quinoline family, which is a class of heterocyclic aromatic compounds. Quinoline derivatives have diverse applications in both industrial and medicinal fields due to their versatile properties .
Synthesis Analysis
Several synthetic methods exist for producing quinoline derivatives. Notably, the Gould–Jacob , Friedländer , Pfitzinger , Skraup , Doebner–von Miller , and Conrad–Limpach reactions are well-known classical protocols for constructing the quinoline scaffold . Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the synthesis and functionalization of quinolines .
Molecular Structure Analysis
The molecular structure of This compound consists of a quinoline core with a bromine substituent at the 6-position and a propyl group at the 2-position. The double-ring system contains a benzene ring fused with a pyridine moiety, resulting in a characteristic structure . Here’s a visual representation:
Future Directions
Properties
CAS No. |
658079-03-9 |
---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
6-bromo-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12BrNO/c1-2-3-9-7-12(15)10-6-8(13)4-5-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |
InChI Key |
MZSXYIKEGAVAKX-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)Br |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)Br |
Origin of Product |
United States |
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